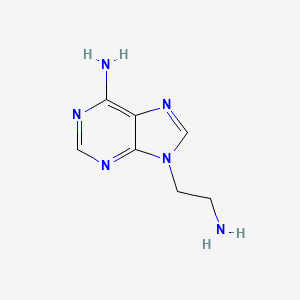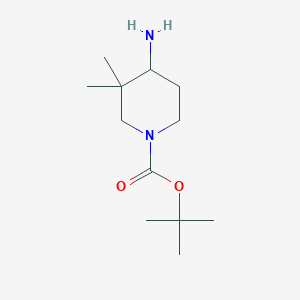![molecular formula C10H11BrN2 B1277602 2-(3-ブロモプロピル)-1H-ベンゾ[d]イミダゾール CAS No. 93483-94-4](/img/structure/B1277602.png)
2-(3-ブロモプロピル)-1H-ベンゾ[d]イミダゾール
概要
説明
2-(3-Bromopropyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
科学的研究の応用
2-(3-Bromopropyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts
作用機序
Target of Action
Imidazole derivatives have been known to interact with a variety of therapeutic targets due to their special structural features and electron-rich environment .
Mode of Action
Imidazole rings are known to bind to a variety of therapeutic targets, resulting in a broad spectrum of bioactivities .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of significant activities including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects .
Result of Action
Imidazole derivatives are known to exhibit a broad spectrum of bioactivities .
Action Environment
The action of imidazole derivatives can be influenced by various factors such as ph, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
2-(3-Bromopropyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound can inhibit or induce these enzymes, affecting the metabolism of other substances. Additionally, 2-(3-Bromopropyl)-1H-benzo[d]imidazole has been shown to interact with DNA, potentially leading to changes in gene expression and cellular function .
Cellular Effects
The effects of 2-(3-Bromopropyl)-1H-benzo[d]imidazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can alter gene expression by binding to DNA and affecting transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Bromopropyl)-1H-benzo[d]imidazole involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, the compound can interact with DNA, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromopropyl)-1H-benzo[d]imidazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Bromopropyl)-1H-benzo[d]imidazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(3-Bromopropyl)-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a specific dosage level is required to elicit a biological response. Additionally, high doses of 2-(3-Bromopropyl)-1H-benzo[d]imidazole can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
2-(3-Bromopropyl)-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or inducing these enzymes. Additionally, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can be metabolized into various metabolites, which may have different biological activities and effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(3-Bromopropyl)-1H-benzo[d]imidazole within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its movement within the cell. Once inside the cell, 2-(3-Bromopropyl)-1H-benzo[d]imidazole can localize to specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(3-Bromopropyl)-1H-benzo[d]imidazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(3-Bromopropyl)-1H-benzo[d]imidazole may localize to the nucleus, where it can interact with DNA and affect gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to achieve the desired product .
Industrial Production Methods: Industrial production of 2-(3-Bromopropyl)-1H-benzo[d]imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: 2-(3-Bromopropyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties .
類似化合物との比較
1-(3-Bromopropyl)-1H-imidazole: Similar structure but lacks the benzene ring fused to the imidazole ring.
2-(3-Chloropropyl)-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of a bromine atom.
2-(3-Bromopropyl)-1H-imidazole: Similar structure but lacks the benzene ring fused to the imidazole ring .
Uniqueness: 2-(3-Bromopropyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromopropyl group and the benzimidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(3-bromopropyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKQKHVYFOCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424592 | |
| Record name | 2-(3-Bromopropyl)benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93483-94-4 | |
| Record name | 2-(3-Bromopropyl)benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)




![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)




